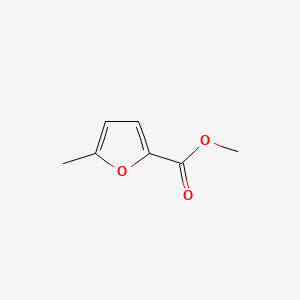

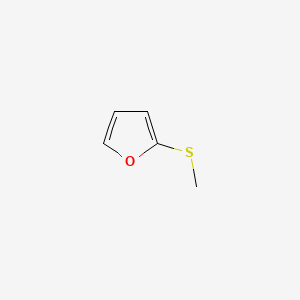

2-(甲硫基)呋喃

描述

科学研究应用

有机电子学

2-(甲硫基)呋喃: 被用于开发用于有机电子学的共轭材料。将其结合到共轭体系中可以带来诸如增加共轭、改善溶解度和增强传输性能等益处。 这些材料在传感器、染料、有机光伏 (OPV)、有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 中有应用 .

绿色化学

该化合物在从传统资源(如原油)转向生物质方面发挥着作用。作为一种呋喃平台化学品 (FPC),它源于生物质,并有助于生产超越燃料和塑料的生物基材料。 这包括合成复杂化学品和开发手性呋喃 .

可持续材料

2-(甲硫基)呋喃: 由糠醛加工而成,糠醛是一种从生物质原料中获得的有机化合物,这使其成为一种绿色环保的材料。 它用于生产药物、树脂、农用化学品和漆,有助于可持续发展 .

治疗应用

这种呋喃衍生物表现出多种治疗特性。 据发现它具有抗溃疡、利尿、肌肉松弛、抗原生动物、抗菌、抗真菌、抗病毒、抗炎、镇痛、抗抑郁、抗焦虑、抗帕金森、抗青光眼、降压、抗衰老和抗癌活性 .

合成化学

该化合物在合成化学中很重要,它被用来创造具有定制特性的新型共轭材料。 将2-(甲硫基)呋喃结合到这些材料中的合成方法对于推动有机电子学和其他应用至关重要 .

稳定性改善策略

对2-(甲硫基)呋喃的研究还涉及开发改善含呋喃共轭材料稳定性的策略。 这是必要的,因为呋喃本身不稳定,在氧气和光照下容易分解 .

作用机制

Target of Action

This compound, also known as “2-(methylthio)furan”, is a furan derivative . Furan derivatives are known to have a wide range of biological and pharmacological properties

Mode of Action

It’s worth noting that furan derivatives have been found to exhibit a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities . The specific interactions of “Furan, 2-(methylthio)-” with its targets that result in these effects are currently unknown and may be a topic of future research.

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse therapeutic effects

Result of Action

Furan derivatives are known to have a wide range of therapeutic effects . The specific molecular and cellular effects of “Furan, 2-(methylthio)-” that result in these therapeutic effects are currently unknown and may be a topic of future research.

属性

IUPAC Name |

2-methylsulfanylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-7-5-3-2-4-6-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQUVXCNWQTHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156992 | |

| Record name | Furan, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13129-38-9 | |

| Record name | Furan, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013129389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of 2-(methylthio)furan in coffee relate to the roasting process?

A1: [] Research indicates that 2-(methylthio)furan is one of the major volatile compounds detected in coffee after the roasting process. Specifically, spouted bed roasting (SBR) followed by cryo-assisted cooling and grinding was found to retain higher concentrations of 2-(methylthio)furan compared to conventional drum roasting (CDR). This suggests that the specific roasting method can significantly influence the presence and concentration of this compound in the final coffee product. You can read more about this in the paper titled "Theoretical and Experimental Studies on Cryo-assisted Spouted bed Roasting of coffee beans." []

Q2: How does the dipole moment of 2-(methylthio)furan compare to its structural analogs containing other chalcogens?

A2: [] Studies on the electric dipole moments of various heterocyclic compounds revealed that the mesomeric moment, which reflects the electron delocalization within the ring, follows a specific order: thiophene > selenophene > tellurophene > furan. This suggests that the nature of the heteroatom within the ring significantly influences the electron distribution and consequently the dipole moment. The study further examined the conformational aspects of 2-substituted derivatives of these heterocycles, including 2-(methylthio)furan, providing insights into the spatial arrangement of the substituent groups and their impact on the overall molecular properties. This research can be found in the paper "A comparative study of electric dipole moments of 2-substituted derivatives of furan, thiophen, selenophen, and tellurophen". []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)